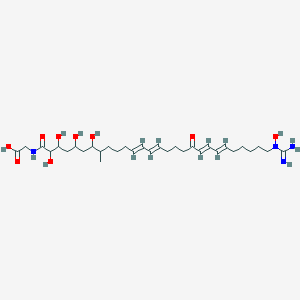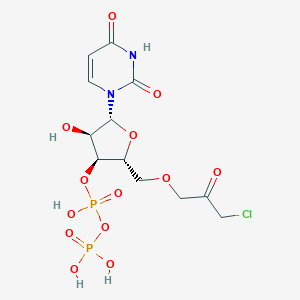
Phthalimide DBU salt
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phthalimide derivatives, including salts with DBU, involves palladium-catalyzed carbonylative coupling reactions. A novel and convenient strategy has been developed for the synthesis of caprolactam and butyrolactam derived phthalimide and amide scaffolds through palladium-catalyzed carbonylative coupling in a one-pot, one-step manner using DBU and DBN as the nitrogen source. This approach highlights the utility of DBU in the synthesis of complex phthalimide structures (Chen, Natte, & Wu, 2015).
Molecular Structure Analysis
Phthalimide DBU salt's molecular structure is characterized by the presence of the phthalimide framework along with the nitrogen-containing DBU moiety. This structure contributes to the compound's unique chemical and physical properties, facilitating its application in various synthetic processes.
Chemical Reactions and Properties
Phthalimide derivatives, including those involving DBU, exhibit a range of chemical reactions and properties. For instance, N-phthaloyltranexamic acid ammonium salt derivatives, which are closely related to phthalimide DBU salts, have been shown to initiate amine-mediated redox photopolymerization of acrylates, highlighting the reactivity of such compounds in polymerization reactions (He et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity : Phthalimide DBU salt synthesis leads to the creation of 3′-amino-2′,3′-dideoxy-hexofuranose nucleosides, which have shown potential anti-viral activity against HSV-1 and HIV-1 (Lau, Pedersen, Jensen, & Nielsen, 1991).
Synthetic Chemistry : Phthalimide DBU salts are effective as α-amidoalkylating agents and as synthetic equivalents of N-acylimines (Mazurkiewicz, Październiok-Holewa, Orlińska, & Stecko, 2009).
Photopolymerization Initiators : N-Phthaloyltranexamic acid ammonium salt derivatives, a related compound, can initiate redox photopolymerization of acrylates and improve the photoreactivity of photocaged bases (He, Chen, Huang, Xu, Zeng, & Yang, 2014).
Carbon Dioxide Capture : Potassium phthalimide, a similar compound, is an excellent absorbent for rapid carbon dioxide capture, and can be converted into value-added chemicals and fuel-related products (Zhang, Li, Zhang, He, Yu, Song, & Lang, 2014).
Catalysis in Organic Synthesis : Phthalimide-N-oxyl salts, including Li, Na, and K, are selective catalysts for promoting the cyclotrimerization of aryl and alkyl isocyanates (Dekamin, Moghaddam, Saeidian, & Mallakpour, 2006).
Phthalocyanine Synthesis : DBU and DBN can be used as nitrogen sources in the palladium-catalyzed carbonylative synthesis of caprolactam and butyrolactam-derived phthalimides and amides (Chen, Natte, & Wu, 2015).
Synthesis of Macrocyclic Compounds : Strong bases like DBU or DBN can efficiently synthesize metal-free phthalocyanines and related macrocyclic compounds (Wöhrle, Schnurpfeil, & Knothe, 1992).
Synthesis of Novel Compounds : The synthesis of novel oxa-isosteres of spermidine and spermine using N-hydroxyphthalimide in the presence of DBU leads to novel oxa-isomers of these compounds (Lin, Maguire, & Brown, 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
Phthalimide DBU salt is a complex compound with a molecular formula of C17H21N3O2 The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be used as a reagent for gabriel syntheses of amines soluble in ch2cl2 . This suggests that it may interact with its targets to facilitate the synthesis of amines. More detailed information about its interaction with its targets and any resulting changes would require further investigation.
Biochemical Pathways
One study mentions the use of dbu-phthalimide salt in the synthesis of l-ribo and l-arabino isomers of 5-o-acetyl-2,3,6-trideoxy-3-phthalimido-hexofuranose . This suggests that it may play a role in the synthesis of these compounds, potentially affecting related biochemical pathways.
Result of Action
Its use in the synthesis of certain compounds suggests that it may have a role in facilitating these reactions
Eigenschaften
IUPAC Name |
isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.C8H5NO2/c1-2-5-9-10-6-4-8-11(9)7-3-1;10-7-5-3-1-2-4-6(5)8(11)9-7/h1-8H2;1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFUSYFCQXDQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119812-51-0 | |
| Record name | Phthalimide DBU Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















